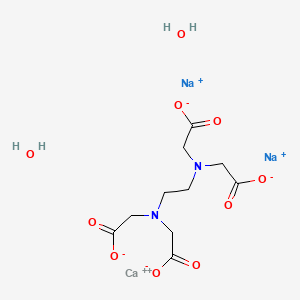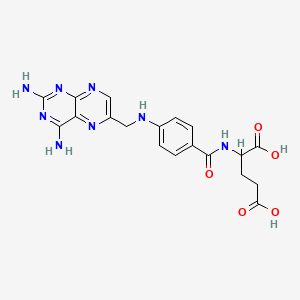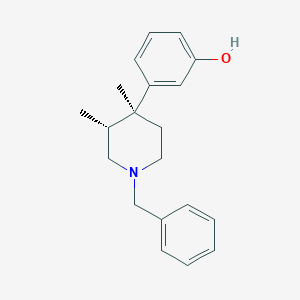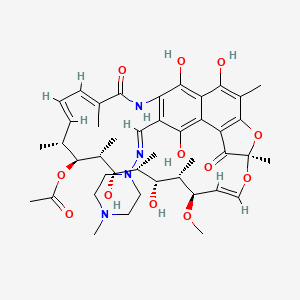![molecular formula C4H8Cl2N2O2S B1146447 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride CAS No. 54598-78-6](/img/structure/B1146447.png)
3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation of Racemic 2-Amino-3-(Heteroaryl)propanoic Acids : This compound is used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, with a focus on those containing a furan or thiophene nucleus. The synthesis involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Reactions with Various Compounds : This chemical is used in reactions with different nucleophiles, such as thiourea, amino-acetonitrile, and barium thiocyanate. These reactions lead to various derivatives with potential applications in pharmaceuticals and organic chemistry (Masaki, Sugiyama, Tayama, & Ohta, 1966).
Biochemistry and Pharmacology
Preparation of Biologically Active Compounds : The compound is used in the preparation of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-1,3thiazan-4-ones. This preparation method can be made more efficient by using anhydrous solvents instead of water or alcohol (Orlinskii, 1996).
Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine, highlighting its role in creating stereochemically complex molecules. This involves optical resolution by preferential crystallization, an important technique in pharmaceutical chemistry (Shiraiwa et al., 1998).
Derivatisation of Amino Acids : This compound has been used in the derivatisation of amino acids, particularly in fluorescence studies. This includes the creation of fluorescent derivatives with potential applications in biochemical assays (Frade, Barros, Moura, & Gonçalves, 2007).
Material Science and Organic Chemistry
Synthesis of Secondary Amide Analogues : It is involved in the synthesis of secondary amide analogues of natural products, highlighting its versatility in organic synthesis and material science. This includes the creation of compounds with potential applications in various fields (Davis, Pierens, & Parsons, 2007).
Structural Studies of Amino Alcohol Salts : In structural chemistry, the compound has been used to study the polymorphism and hydrogen bonding of amino alcohol salts with quinaldinate. This is crucial for understanding the structural aspects of complex organic molecules (Podjed & Modec, 2022).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride involves the reaction of 2-chloroacrylic acid with thiourea followed by reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-chloroacrylic acid", "thiourea", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroacrylic acid is reacted with thiourea in the presence of a suitable solvent and a catalyst to form the corresponding thioamide intermediate.", "Step 2: The thioamide intermediate is then reduced with sodium borohydride to form the aminoiminomethylthio intermediate.", "Step 3: The aminoiminomethylthio intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid." ] } | |
CAS-Nummer |
54598-78-6 |
Molekularformel |
C4H8Cl2N2O2S |
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H |
InChI-Schlüssel |
WHSGRJMDFWVKSS-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)Cl)SC(=N)N.Cl |
Kanonische SMILES |
C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)



![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
